molecular formula C20H24N2O3 B5210917 4-butoxy-N-[4-(propionylamino)phenyl]benzamide

4-butoxy-N-[4-(propionylamino)phenyl]benzamide

Cat. No. B5210917
M. Wt: 340.4 g/mol
InChI Key: RMTKZRCEAAFKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[4-(propionylamino)phenyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(propionylamino)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. Specifically, this compound is known to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression.
Biochemical and Physiological Effects:
4-butoxy-N-[4-(propionylamino)phenyl]benzamide has a number of biochemical and physiological effects, including the ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of blood vessels, which is important for the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-butoxy-N-[4-(propionylamino)phenyl]benzamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. Additionally, this compound has a relatively low toxicity profile, making it a safer alternative to other cancer treatments. However, the synthesis of this compound is complex and time-consuming, which can limit its accessibility for some researchers.

Future Directions

There are a number of future directions that could be explored in the study of 4-butoxy-N-[4-(propionylamino)phenyl]benzamide. One potential area of research is the development of more efficient synthesis methods that could make this compound more accessible to a wider range of researchers. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of 4-butoxy-N-[4-(propionylamino)phenyl]benzamide is a complex process that requires specialized equipment and expertise. The most common method of synthesis involves the reaction of 4-aminobenzamide with butyl bromide, followed by the addition of propionyl chloride and an amine catalyst.

Scientific Research Applications

4-butoxy-N-[4-(propionylamino)phenyl]benzamide has a wide range of potential applications in scientific research. This compound has been studied for its effects on cell proliferation, apoptosis, and angiogenesis, making it a valuable tool for cancer research. Additionally, it has been shown to have potential as a treatment for neurodegenerative diseases and as an anti-inflammatory agent.

properties

IUPAC Name

4-butoxy-N-[4-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-5-14-25-18-12-6-15(7-13-18)20(24)22-17-10-8-16(9-11-17)21-19(23)4-2/h6-13H,3-5,14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTKZRCEAAFKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[4-(propanoylamino)phenyl]benzamide

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